molecular formula C12H19N5O5S B14929441 1-(methylsulfonyl)-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]piperidine-4-carboxamide

1-(methylsulfonyl)-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]piperidine-4-carboxamide

Cat. No.: B14929441
M. Wt: 345.38 g/mol
InChI Key: ZHIXKLOANMOXBD-UHFFFAOYSA-N
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Description

1-(METHYLSULFONYL)-N-[2-(4-NITRO-1H-PYRAZOL-1-YL)ETHYL]-4-PIPERIDINECARBOXAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound features a piperidinecarboxamide core, which is often found in bioactive molecules, and a pyrazole ring, known for its diverse pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(METHYLSULFONYL)-N-[2-(4-NITRO-1H-PYRAZOL-1-YL)ETHYL]-4-PIPERIDINECARBOXAMIDE typically involves multiple steps, starting with the preparation of the piperidinecarboxamide core This can be achieved through the reaction of piperidine with a suitable carboxylic acid derivative under acidic or basic conditions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and the development of robust purification methods to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(METHYLSULFONYL)-N-[2-(4-NITRO-1H-PYRAZOL-1-YL)ETHYL]-4-PIPERIDINECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group on the pyrazole ring can be reduced to an amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions often require a strong base such as sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving piperidine and pyrazole derivatives.

    Medicine: Potential therapeutic applications due to its bioactive core structures.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(METHYLSULFONYL)-N-[2-(4-NITRO-1H-PYRAZOL-1-YL)ETHYL]-4-PIPERIDINECARBOXAMIDE is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The piperidinecarboxamide core may interact with protein targets, while the pyrazole ring could modulate the activity of enzymes involved in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(METHYLSULFONYL)-N-[2-(4-NITRO-1H-IMIDAZOL-1-YL)ETHYL]-4-PIPERIDINECARBOXAMIDE
  • 1-(METHYLSULFONYL)-N-[2-(4-NITRO-1H-TRIAZOL-1-YL)ETHYL]-4-PIPERIDINECARBOXAMIDE

Uniqueness

1-(METHYLSULFONYL)-N-[2-(4-NITRO-1H-PYRAZOL-1-YL)ETHYL]-4-PIPERIDINECARBOXAMIDE is unique due to the presence of both the piperidinecarboxamide core and the pyrazole ring, which confer distinct chemical and biological properties

Properties

Molecular Formula

C12H19N5O5S

Molecular Weight

345.38 g/mol

IUPAC Name

1-methylsulfonyl-N-[2-(4-nitropyrazol-1-yl)ethyl]piperidine-4-carboxamide

InChI

InChI=1S/C12H19N5O5S/c1-23(21,22)16-5-2-10(3-6-16)12(18)13-4-7-15-9-11(8-14-15)17(19)20/h8-10H,2-7H2,1H3,(H,13,18)

InChI Key

ZHIXKLOANMOXBD-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)NCCN2C=C(C=N2)[N+](=O)[O-]

Origin of Product

United States

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